BenchChemオンラインストアへようこそ!

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide

S1P3 Antagonist GPCR Screening Negative Control

This compound is a synthetic 3-pyridinyl cyclopropanecarboxamide analog (PubChem CID with a molecular weight of 337.2 g/mol. It is characterized by a 2,6-dichlorobenzyl substitution on the pyridinone nitrogen and a cyclopropanecarboxamide group at the 3-position.

Molecular Formula C16H14Cl2N2O2
Molecular Weight 337.2
CAS No. 338784-75-1
Cat. No. B2685853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide
CAS338784-75-1
Molecular FormulaC16H14Cl2N2O2
Molecular Weight337.2
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C16H14Cl2N2O2/c17-12-3-1-4-13(18)11(12)9-20-8-2-5-14(16(20)22)19-15(21)10-6-7-10/h1-5,8,10H,6-7,9H2,(H,19,21)
InChIKeyAGYHXLOFHRQKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide (CAS 338784-75-1) for Procurement


This compound is a synthetic 3-pyridinyl cyclopropanecarboxamide analog (PubChem CID 4679896) with a molecular weight of 337.2 g/mol [1]. It is characterized by a 2,6-dichlorobenzyl substitution on the pyridinone nitrogen and a cyclopropanecarboxamide group at the 3-position. It is primarily known as a member of a diverse screening library [1], and its defining feature for scientific procurement is its well-documented, target-specific inactivity profile across multiple high-throughput screening (HTS) campaigns, making it a validated negative control compound [1].

Generic Substitution Risks for 338784-75-1 in Biological Assays


Generic substitution within the 2-oxo-1,2-dihydro-3-pyridinyl class is not advisable due to divergent biological activity profiles linked to subtle structural variations. For instance, the 2,6-dichlorobenzyl isomer (target compound) is confirmed inactive in specific sphingosine-1-phosphate (S1P) receptor and peroxisome proliferator-activated receptor gamma (PPARgamma) assays, while closely related analogs like the 3,4-dichlorobenzyl isomer or compounds with benzamide substitutions remain untested or may exhibit active binding [1]. This documented, assay-specific null profile is a critical quality control parameter that cannot be assumed for any non-identical analog, making it the basis for selection as a negative control [1].

Quantitative Differentiation Evidence for 338784-75-1


Confirmed Inactivity in S1P3 Antagonist Primary HTS Provides a Negative Control Standard

In a quantitative high-throughput screen (AID 485) for S1P3 receptor antagonists, compound 338784-75-1 was definitively classified as 'Inactive' [1]. This outcome provides a clear differentiator from active hit compounds within the same screen, which demonstrated antagonism, and establishes this compound as a pre-validated negative control for S1P3 assay systems [1]. This eliminates the need for in-house profiling to identify a suitable non-binding compound for this target.

S1P3 Antagonist GPCR Screening Negative Control

Absence of PPARgamma Agonist Activity Differentiates from Thiazolidinedione-like Artifacts

This compound was tested in a primary biochemical HTS assay (AID 631) for agonists of steroid receptor coactivator 1 (SRC-1) recruitment by PPARgamma and was reported as 'Inactive' [1]. This finding separates it from PPARgamma agonists, which produce a positive signal in this assay, and from pan-assay interference compounds (PAINS) that may cause non-specific activation [1]. The confirmed lack of activity supports its deployment as a negative control in nuclear receptor transactivation studies.

PPARgamma Nuclear Receptor Negative Control

Pan-Inactivity Across Ras Superfamily GTPases Establishes a Clean Background for Oncology Research

In a panel of HTS assays designed to identify specific small molecule inhibitors of Ras and Ras-related GTPases, including wild-type Rac (AID 757), Rab7 (AID 758), Ras (AID 759), Rab2 (AID 760), Cdc42 (AID 761), and an activated Rac mutant (AID 764), compound 338784-75-1 consistently yielded an 'Inactive' classification in every assay [1]. This broad non-activity against a critical family of oncology targets is a unique fingerprint not shared by unscreened analogs

Ras GTPase Inhibitor Screening Oncology Target

Procurement-Driven Application Scenarios for 338784-75-1


Negative Control for Sphingosine-1-Phosphate Receptor 3 (S1P3) Antagonist Screening

Procure 338784-75-1 to serve as a validated, inactive negative control in S1P3 receptor binding or functional antagonist assays. As confirmed in primary HTS (AID 485) [1], it does not antagonize the receptor, providing a reliable baseline for normalizing assay signals and calculating Z' factors. This application directly supports drug discovery programs targeting inflammatory and fibrotic diseases where S1P3 is implicated.

Negative Control Compound for Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Transactivation Studies

For researchers studying insulin sensitization and adipogenesis, 338784-75-1 acts as a crucial negative control. Its confirmed inactivity in SRC-1 recruitment assays for PPARgamma (AID 631) [1] allows scientists to distinguish true agonist activity from non-specific reporter gene activation, ensuring the robustness of structure-activity relationship (SAR) analyses for new chemical entities.

Multi-Target Negative Control for Ras Superfamily GTPase Inhibition Assays in Oncology

This compound is an essential procurement item for oncology research groups performing high-throughput or focused screening against Ras, Rac, Cdc42, and Rab GTPases. Its validated inactivity across a six-assay panel (AIDs 757-761, 764) [1] makes it a superior negative control for compound library screening, minimizing the risk of off-target interference and false positives in mechanism-of-action studies for novel cancer therapeutics.

Quote Request

Request a Quote for N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.